![molecular formula C15H23NO4 B2835949 Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid CAS No. 2137102-10-2](/img/structure/B2835949.png)
Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid
Description
Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid (CAS: 442877-23-8) is a bicyclic heterocyclic compound featuring a fused cyclopenta-cyclobuta-pyrrole core. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . Key features include:
- Boc (tert-butoxycarbonyl) protection on the pyrrole nitrogen, enhancing stability during synthesis .
- A carboxylic acid group at position 5, enabling further functionalization or salt formation .
- Decahydro saturation, conferring conformational rigidity and influencing solubility and bioavailability .
Physicochemical properties include a TPSA (Topological Polar Surface Area) of 75.3 Ų and a consensus LogP (octanol-water partition coefficient) of 1.35, indicating moderate hydrophobicity . The compound is predicted to have low gastrointestinal (GI) absorption and poor blood-brain barrier (BBB) permeability, typical of polar bicyclic structures .
Propriétés
IUPAC Name |
(1S,2R,6S,7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azatricyclo[5.3.0.02,6]decane-9-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-6-11-9-4-8(13(17)18)5-10(9)12(11)7-16/h8-12H,4-7H2,1-3H3,(H,17,18)/t8?,9-,10+,11+,12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVONMRZCWKCAY-YIHPLGNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(CC3C2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC(C[C@@H]3[C@H]2C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds featuring a pyrrole ring and is characterized by the following structural formula:
- Molecular Formula : C₁₃H₁₉N₁O₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 927679-54-7
The tert-butoxycarbonyl (Boc) group is significant for its role in protecting amine functionalities during synthesis and may influence the compound's biological interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, studies on related pyrrole derivatives have shown promising results in pain management and inflammation reduction. The biological activities can be summarized as follows:
Activity | Description |
---|---|
Anti-inflammatory | Compounds have shown efficacy in reducing inflammation in animal models. |
Analgesic | Demonstrated pain-relieving effects in assays such as the mouse writhing test. |
Case Studies
- Analgesic Activity : A study evaluated the analgesic effects of pyrrole derivatives similar to this compound. The results indicated significant pain relief in rodent models without notable gastrointestinal side effects, suggesting a favorable safety profile for chronic use .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models. The findings revealed that these compounds effectively reduced swelling and inflammation markers .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors involved in pain and inflammation pathways.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding how structural variations affect biological activity. For instance:
- The presence of the Boc group enhances lipophilicity and stability.
- Modifications to the bicyclic structure can significantly alter pharmacodynamics.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations
a) Trifluoromethylphenyl Derivatives
Compounds such as (3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide (ESI MS m/z 299 [M + H]⁺) and 5-methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid feature electron-withdrawing trifluoromethyl groups , which:
- Increase metabolic stability due to resistance to oxidative degradation.
- Enhance binding affinity to hydrophobic pockets in targets like retinol-binding protein 4 (RBP4) .
- Reduce solubility (LogP > 2.5) compared to the target compound (LogP 1.35) .
b) Hydroxymethyl and Hydroxy Derivatives
tert-butyl rel-(3aS,5r,6aR)-5-(hydroxymethyl)-hexahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 1365570-27-9) introduces a hydroxymethyl group , improving water solubility (TPSA 85.2 Ų vs. 75.3 Ų in the target compound) but reducing BBB permeability .
Core Ring System Modifications
a) Furo[2,3-c]pyrrole Derivatives
Rel-(3aS,6aR)-5-(tert-butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid (CID 162394355) replaces the cyclobuta ring with a furan moiety , altering:
- Conformational flexibility : The furan oxygen introduces hydrogen-bonding capacity.
- Synthetic accessibility : Furopyrroles are less strained than cyclobuta-fused systems, simplifying synthesis .
b) Bicyclobutane-Containing Analogs
Methylrel-(2aR,8bR)-2a,8b-dihydro-3-oxo-1-phenyl-3H-benzo[b]cyclobuta[d]pyran-2a-carboxylate () incorporates a benzocyclobuta[d]pyran system, which:
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.